

# Validating the Immunogenicity of Influenza NP (147-155) Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the wild-type Influenza Nucleoprotein (NP) peptide (147-155) and its variants. The content is supported by experimental data to assist researchers in selecting and validating peptide candidates for influenza vaccine development and immunological studies.

# **Introduction to Influenza NP (147-155)**

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The NP (147-155) peptide, with the sequence TYQRTRALV, is a well-established, immunodominant cytotoxic T-lymphocyte (CTL) epitope in BALB/c mice (H-2K^d^-restricted). This epitope is crucial for inducing cell-mediated immunity, which plays a vital role in clearing viral infections. Understanding the immunogenicity of naturally occurring or synthetically modified variants of this peptide is critical for designing effective T-cell-based vaccines.

# Comparison of NP (147-155) Variants

The immunogenicity of a peptide is determined by several factors, primarily its ability to bind to Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition of the peptide-MHC complex by T-cell receptors (TCRs). Below is a comparison of the wild-type NP (147-155) peptide and its variants based on available experimental data.



## **MHC-I Binding Affinity of Alanine-Substituted Variants**

An alanine scan is a common method to determine the contribution of individual amino acid residues to MHC binding. In a study investigating the interaction of NP (147-155) with the H-2K^d^ molecule, each residue was systematically replaced with alanine, and the binding affinity was measured.

| Position | Original<br>Residue | Variant<br>Residue | Relative MHC<br>Binding<br>Affinity | Key Finding                                         |
|----------|---------------------|--------------------|-------------------------------------|-----------------------------------------------------|
| 147 (P1) | T (Threonine)       | A (Alanine)        | High                                | Not a primary anchor residue.                       |
| 148 (P2) | Y (Tyrosine)        | A (Alanine)        | Significantly Decreased (>100-fold) | Critical anchor residue for H-<br>2K^d^ binding.[1] |
| 149 (P3) | Q (Glutamine)       | A (Alanine)        | High                                | Tolerates substitution.                             |
| 150 (P4) | R (Arginine)        | A (Alanine)        | High                                | Tolerates substitution.                             |
| 151 (P5) | T (Threonine)       | A (Alanine)        | High                                | Tolerates substitution.                             |
| 152 (P6) | R (Arginine)        | A (Alanine)        | High                                | Tolerates substitution.                             |
| 153 (P7) | A (Alanine)         | -                  | -                                   | Native residue is Alanine.                          |
| 154 (P8) | L (Leucine)         | A (Alanine)        | High                                | Tolerates substitution.                             |
| 155 (P9) | V (Valine)          | A (Alanine)        | High                                | Not a primary anchor residue.                       |

Summary of Findings: The tyrosine at position 2 (P2) is essential for the high-affinity binding of the NP (147-155) peptide to the H-2K^d^ MHC class I molecule.[1] Substitutions at this position



are likely to abrogate the peptide's immunogenicity. Other positions appear to be more tolerant of substitution with alanine without a significant loss of MHC binding.

## **T-Cell Cross-Reactivity with Naturally Occurring Variants**

While the core NP (147-155) epitope is highly conserved, variations in the flanking regions and within the broader NP protein can occur. A study on the slightly longer NP (145-156) epitope (DATYQRTRALVR) in humans (HLA-A\*68:01-restricted) investigated the impact of natural variation at position 146.

| Peptide Variant<br>(Position 146) | Frequency in<br>Influenza A Strains | T-Cell Response<br>(IFN-y production) | Conclusion                                                                 |
|-----------------------------------|-------------------------------------|---------------------------------------|----------------------------------------------------------------------------|
| Alanine (A)                       | 89.1%                               | Elicits IFN-y production              | T-cells are cross-<br>reactive among these<br>variants.[2]                 |
| Threonine (T)                     | 10.9%                               | Elicits IFN-y<br>production           | Variation at this position does not appear to facilitate immune escape.[2] |
| Valine (V)                        | <0.01%                              | Elicits IFN-y<br>production           | The core epitope recognition is maintained.[2]                             |

Summary of Findings: T-cells specific for one variant of the NP (145-156) peptide can recognize other naturally occurring variants, indicating a high degree of cross-reactivity.[2] This suggests that the T-cell response is focused on the conserved core of the epitope and that some natural variations may not lead to immune evasion.

## **Experimental Protocols**

To validate the immunogenicity of different **Influenza NP (147-155)** variants, a series of in vitro and in vivo experiments are recommended.

## **IFN-y ELISpot Assay**



The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the activation of T-cells in response to a specific peptide.

Objective: To determine the number of NP (147-155) variant-specific T-cells that secrete Interferon-gamma (IFN-y) upon stimulation.

#### Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
- Cell Preparation: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized or influenza-infected animals.
- Blocking: Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
- Cell Stimulation: Add the prepared cells to the wells, followed by the addition of the NP (147-155) variant peptides at a predetermined concentration (e.g., 10 μg/mL). Include a positive control (e.g., PHA or a known immunogenic peptide) and a negative control (medium alone).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-y detection antibody and incubate.
- Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.
- Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge.
- Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The
  results are expressed as Spot-Forming Units (SFU) per million cells.

# Intracellular Cytokine Staining (ICS) and Flow Cytometry



ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.

Objective: To determine the percentage of CD8+ T-cells that produce IFN-y in response to stimulation with NP (147-155) variants.

#### Methodology:

- Cell Stimulation: Stimulate isolated splenocytes or PBMCs with the NP (147-155) variant peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows cytokines to accumulate inside the cell.
- Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8.
- Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
- Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled antibody against IFN-y.
- Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-y.

## In Vivo Cytotoxicity Assay

This assay directly measures the ability of peptide-specific CTLs to kill target cells in a living animal.

Objective: To assess the in vivo cytolytic activity of T-cells induced by immunization with NP (147-155) variants.

#### Methodology:

- Target Cell Preparation: Isolate splenocytes from naive, syngeneic mice.
- Peptide Pulsing and Labeling:



- Divide the splenocytes into two populations.
- Pulse one population with the specific NP (147-155) variant peptide and label them with a high concentration of a fluorescent dye (e.g., CFSE^high^).
- Leave the other population unpulsed (or pulsed with an irrelevant peptide) and label them with a low concentration of the same dye (CFSE^low^).
- Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into mice that have been previously immunized with the NP (147-155) variant.
- Analysis: After a set period (e.g., 18-24 hours), harvest the spleens from the recipient mice.
- Flow Cytometry: Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high^ to CFSE^low^ cells.
- Calculation: The percentage of specific killing is calculated by comparing the ratio of the two
  populations in immunized mice to the ratio in control (unimmunized) mice.

#### **Visualizations**

# **Experimental Workflow for Immunogenicity Validation**





Click to download full resolution via product page

Caption: Workflow for validating the immunogenicity of peptide variants.

# **T-Cell Receptor Signaling Pathway**





Click to download full resolution via product page

Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Binding of alanine-substituted peptides to the MHC class I protein, Kd PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Immunogenicity of Influenza NP (147-155) Variants: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433145#validating-the-immunogenicity-of-different-influenza-np-147-155-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com